molecular formula C20H20ClN5O3S B2452213 2-((4-amino-6-(4-chlorobenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(4-ethoxyphenyl)acetamide CAS No. 886961-94-0

2-((4-amino-6-(4-chlorobenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(4-ethoxyphenyl)acetamide

Cat. No.: B2452213
CAS No.: 886961-94-0
M. Wt: 445.92
InChI Key: QKQVQUBHDQDXJB-UHFFFAOYSA-N
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Description

2-((4-amino-6-(4-chlorobenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(4-ethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C20H20ClN5O3S and its molecular weight is 445.92. The purity is usually 95%.
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Properties

IUPAC Name

2-[[4-amino-6-[(4-chlorophenyl)methyl]-5-oxo-1,2,4-triazin-3-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN5O3S/c1-2-29-16-9-7-15(8-10-16)23-18(27)12-30-20-25-24-17(19(28)26(20)22)11-13-3-5-14(21)6-4-13/h3-10H,2,11-12,22H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKQVQUBHDQDXJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(C(=O)N2N)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-((4-amino-6-(4-chlorobenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(4-ethoxyphenyl)acetamide, a compound with the CAS number 886962-87-4, belongs to the class of thiazole derivatives and exhibits a range of biological activities. This article aims to provide a comprehensive overview of its biological activities, including its pharmacological properties and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C20H20ClN5O2SC_{20}H_{20}ClN_{5}O_{2}S, with a molecular weight of 429.9 g/mol. The structure features a triazine ring that is crucial for its biological activity, with substituents that enhance its pharmacological profile.

PropertyValue
Molecular FormulaC20H20ClN5O2S
Molecular Weight429.9 g/mol
CAS Number886962-87-4

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. Studies have shown that triazole derivatives can inhibit various bacterial strains effectively. For instance:

  • Minimum Inhibitory Concentrations (MIC) : Some related compounds have demonstrated MIC values ranging from 0.125 to 8 µg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound's structural features suggest potential anticancer activity. Research on triazole derivatives has highlighted their ability to induce apoptosis in cancer cells. For example:

  • Cell Line Studies : Compounds similar to this triazine derivative have been tested against A549 (lung cancer) and NIH/3T3 (mouse embryoblast) cell lines, showing promising results with IC50 values indicating effective cytotoxicity .

Anticonvulsant Properties

Preliminary studies suggest that the compound may possess anticonvulsant properties. The presence of specific functional groups in the triazine ring is believed to contribute to this activity.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structure:

  • Triazine Ring : Essential for interaction with biological targets.
  • Chlorobenzyl Group : Enhances lipophilicity and cellular uptake.
  • Ethoxyphenyl Moiety : Potentially increases selectivity towards specific receptors.

Case Studies

A case study involving a series of thiazole derivatives demonstrated that modifications in the phenyl ring significantly impacted their anticancer efficacy. For instance, compounds with electron-donating groups exhibited heightened activity against various cancer cell lines .

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